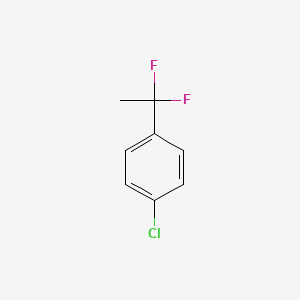

1-Chloro-4-(1,1-difluoroethyl)benzene

Description

1-Chloro-4-(1,1-difluoroethyl)benzene (CAS 1138444-91-3) is a fluorinated aromatic compound featuring a chlorobenzene core substituted with a 1,1-difluoroethyl group at the para position. The difluoroethyl moiety introduces significant electron-withdrawing effects, altering the compound’s reactivity and physical properties compared to non-fluorinated analogs. This compound is primarily utilized in pharmaceutical and agrochemical synthesis, where fluorine substituents enhance metabolic stability and bioavailability . Its molecular formula is C₈H₆ClF₂, with a molecular weight of 178.58 g/mol. Key spectral data include distinct ¹⁹F NMR signals (δ ≈ -90 to -100 ppm) and ¹H NMR resonances for the difluoroethyl group (δ ~ 1.8–2.2 ppm, t, J = 18–20 Hz) .

Properties

IUPAC Name |

1-chloro-4-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPMBOMUBJJHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604119 | |

| Record name | 1-Chloro-4-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-04-4 | |

| Record name | 1-Chloro-4-(1,1-difluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Chloro-4-(1,1-difluoroethyl)benzene typically involves the reaction of 1,1-difluoroethane with chlorobenzene under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

Scientific Research Applications

1-Chloro-4-(1,1-difluoroethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,1-difluoroethyl)benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of the 1,1-difluoroethyl group influences its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Chloro-4-(2-chloroethyl)benzene

- Structure : Chlorine substituent at the para position and a 2-chloroethyl side chain.

- Electronic Effects : The chloroethyl group is less electron-withdrawing than difluoroethyl, leading to higher reactivity in electrophilic aromatic substitution.

- Synthesis : Prepared via reaction of 1-chloro-4-(chloromethyl)benzene with SOCl₂, yielding a yellow oil in quantitative yield .

- Applications : Intermediate in anti-cholinesterase and neuroprotective agent synthesis .

1-Chloro-4-(2-fluoropropyl)benzene (F2)

- Structure : Fluoropropyl chain introduces steric bulk and fluorine-induced polarity.

- Spectral Data : Distinct ¹³C NMR (δ ~ 100–110 ppm for CF₂) and ¹⁹F NMR (δ ~ -110 ppm) signals differ from the difluoroethyl analog .

- Reactivity : Fluorine atoms enhance oxidative stability but reduce nucleophilic substitution rates compared to chloro derivatives .

1-Chloro-4-(1-methoxyethyl)benzene

- Structure : Methoxyethyl group provides electron-donating effects via the oxygen atom.

- Reactivity : Increased ring activation for electrophilic substitution compared to electron-withdrawing difluoroethyl analogs.

- Synthesis Challenges : Produced as a side product in oxidation reactions, with crude NMR revealing mixtures of regioisomers .

Halogen-Substituted Analogs

1-Bromo-4-(1,1-difluoroethyl)benzene

1-tert-Butyl-4-chlorobenzene

- Structure : Bulky tert-butyl group induces steric hindrance.

- Electronic Effects : tert-Butyl is weakly electron-donating, contrasting with the electron-withdrawing difluoroethyl group.

- Applications : Used in polymer stabilizers and surfactants due to its hydrophobic character .

Functional Group Variations

1-(1,1-Difluoroethyl)-4-nitrobenzene

1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene

- Structure : Azidoethyl and fluorine substituents enable click chemistry applications.

- Applications : Key intermediate in bioconjugation and drug delivery systems .

Data Table: Key Properties of Selected Compounds

Challenges and Contradictions

- Synthesis Optimization : highlights failed attempts to synthesize related compounds using bases like NaOH or solvents like THF, emphasizing the need for tailored conditions .

- Regioselectivity : reports mixtures of 1-chloro-4-(1-methoxyethyl)benzene isomers, underscoring challenges in controlling substitution patterns .

Biological Activity

1-Chloro-4-(1,1-difluoroethyl)benzene, an organic compound with the molecular formula C₈H₈ClF₂ and a molecular weight of approximately 192.61 g/mol, is characterized by its unique halogenated structure. This compound is of significant interest due to its potential applications in pharmaceuticals and material science, driven by its biological activity and chemical properties.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chlorine atom and a 1,1-difluoroethyl group. This configuration imparts specific chemical reactivity and biological properties, making it a valuable building block in organic synthesis. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClF₂ |

| Molecular Weight | 192.61 g/mol |

| Boiling Point | Not specified |

| Lipophilicity (logP) | Higher than phenol |

Toxicological Studies

Research indicates that this compound exhibits various toxicological effects. In toxicity studies involving oral administration in rodents, the compound demonstrated:

- Skin Sensitization : Classified as a weak skin sensitizer based on local lymph node assays (LLNAs) .

- Liver and Kidney Effects : Observed at high doses (≥50 mg/kg), including hepatocellular hypertrophy and increased organ weights .

- Neoplastic Lesions : Induction of benign and malignant neoplasms in multiple organs (e.g., liver, adrenal gland) in rodent models suggests potential carcinogenicity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Reactive Intermediates : The chlorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that may affect cellular processes.

- Fluorine Substitution Effects : The difluoroethyl moiety can influence the compound's interaction with biological membranes and proteins due to its lipophilic nature .

Case Studies

Several studies have explored the biological implications of halogenated compounds similar to this compound:

- Carcinogenicity Assessment : A study demonstrated that exposure to similar chlorinated compounds resulted in increased tumor incidence in laboratory animals, highlighting the need for careful evaluation of such compounds .

- Metabolic Stability : Research indicated that fluorinated compounds often exhibit enhanced metabolic stability, which could be beneficial for drug development purposes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.